Entacapone-3'-sulfate Sodium Salt
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Overview
Description
Entacapone-3’-sulfate Sodium Salt is a biochemical compound primarily used in proteomics research. It is a metabolite of Entacapone, a drug that acts as a peripheral inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is particularly significant in the study of Parkinson’s disease due to its role in enhancing the effects of levodopa/carbidopa therapy .
Preparation Methods
The preparation of Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. One common method includes the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a two-component solvent system, a catalyst, and optionally a phase transfer catalyst . This reaction yields Entacapone, which can then be further processed to obtain Entacapone-3’-sulfate Sodium Salt. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Entacapone-3’-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Entacapone-3’-sulfate Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used to investigate the metabolism of catecholamines and the role of COMT in various biological processes.
Medicine: It is significant in the research of Parkinson’s disease and the development of new therapeutic strategies.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of Entacapone-3’-sulfate Sodium Salt involves the inhibition of catechol-O-methyltransferase (COMT). By inhibiting COMT, the compound alters the plasma pharmacokinetics of levodopa, leading to increased and more sustained plasma levels of levodopa when administered with a decarboxylase inhibitor like carbidopa. This results in more constant dopaminergic stimulation in the brain, which is beneficial for patients with Parkinson’s disease .
Comparison with Similar Compounds
Entacapone-3’-sulfate Sodium Salt is structurally and pharmacologically related to other COMT inhibitors such as Tolcapone. unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use. Other similar compounds include Carbidopa and Levodopa, which are often used in combination with Entacapone for the treatment of Parkinson’s disease .
Similar Compounds
- Tolcapone
- Carbidopa
- Levodopa
Entacapone-3’-sulfate Sodium Salt stands out due to its specific role in enhancing the effects of levodopa/carbidopa therapy without the associated risks of hepatotoxicity seen with other COMT inhibitors .
Biological Activity
Entacapone-3'-sulfate sodium salt is a derivative of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used in the treatment of Parkinson's disease. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety based on diverse research findings.
Entacapone functions by inhibiting COMT, an enzyme that metabolizes catecholamines, including dopamine. By blocking this enzyme, entacapone increases the bioavailability of levodopa, enhancing its therapeutic effects in Parkinson's patients. The inhibition of COMT leads to:
- Increased plasma levels of levodopa : This results in more sustained dopaminergic stimulation in the brain, which is crucial for managing Parkinsonian symptoms .
- Alteration of gastrointestinal absorption : Entacapone improves the absorption of co-administered salts like sodium octanoate, likely due to the basic environment created by COMT inhibition .
Biological Activity and Pharmacokinetics
Entacapone exhibits several pharmacokinetic properties that are significant for its biological activity:
- Absorption : Rapidly absorbed with an absolute bioavailability of approximately 35% .
- Protein Binding : Highly bound to serum albumin (98%), which influences its distribution and activity in the body .
- Volume of Distribution : Approximately 20 L, indicating extensive distribution throughout body tissues .
Case Studies and Clinical Trials
-
Long-term Efficacy Study :
A three-year open-label study assessed the long-term safety and efficacy of entacapone in patients with Parkinson's disease experiencing motor fluctuations. Results indicated: -
Pooled Analysis of Phase III Trials :
A pooled analysis from four phase III randomized trials showed that entacapone improved daily OFF- and ON-times by an average of 0.8 hours compared to placebo (P < 0.0001) and was well tolerated overall .
Safety Profile
Entacapone has a favorable safety profile, with common adverse events including insomnia (30%), dizziness (20%), and nausea (20%). Notably, only 14% of patients discontinued treatment due to adverse effects, indicating good tolerability over extended periods .
Effects on Gut Microbiome
Recent studies have highlighted the impact of entacapone on gut microbiota composition. It has been shown to complex with iron and alter microbial growth dynamics, suggesting potential implications for gut health in patients receiving this medication .
Properties
IUPAC Name |
sodium;[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8S.Na/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24;/h5-7,18H,3-4H2,1-2H3,(H,22,23,24);/q;+1/p-1/b10-5+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIMJWLKBFQNW-OAZHBLANSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])/C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.